molecular formula C4H6ClN3O2S B130193 4-chloro-1-methyl-1H-pyrazole-3-sulfonamide CAS No. 154787-25-4

4-chloro-1-methyl-1H-pyrazole-3-sulfonamide

Cat. No. B130193
M. Wt: 195.63 g/mol
InChI Key: MKXMCPLXRCBRIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-1-methyl-1H-pyrazole-3-sulfonamide (CMPS) is a chemical compound that has been widely used in scientific research for its unique properties. It is a sulfonamide derivative that contains a pyrazole ring, which makes it a useful building block for the synthesis of other compounds. CMPS has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science.

Mechanism Of Action

The mechanism of action of 4-chloro-1-methyl-1H-pyrazole-3-sulfonamide is not fully understood, but it is believed to act as an inhibitor of certain enzymes involved in disease processes. For example, 4-chloro-1-methyl-1H-pyrazole-3-sulfonamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of pH in the body. By inhibiting this enzyme, 4-chloro-1-methyl-1H-pyrazole-3-sulfonamide may have potential therapeutic applications in the treatment of diseases such as glaucoma and epilepsy.

Biochemical And Physiological Effects

Studies have shown that 4-chloro-1-methyl-1H-pyrazole-3-sulfonamide has a variety of biochemical and physiological effects. For example, it has been shown to reduce the growth of cancer cells in vitro, suggesting that it may have potential as a cancer therapy. It has also been shown to lower blood glucose levels in animal models of diabetes, indicating that it may have potential as an anti-diabetic agent.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 4-chloro-1-methyl-1H-pyrazole-3-sulfonamide in laboratory experiments is its versatility. It can be easily synthesized and modified to create a wide range of derivatives with different properties. However, one limitation of using 4-chloro-1-methyl-1H-pyrazole-3-sulfonamide is that it can be difficult to purify, which can lead to impurities in the final product.

Future Directions

There are many potential future directions for research on 4-chloro-1-methyl-1H-pyrazole-3-sulfonamide. One area of interest is the development of new derivatives with improved properties for use in medicinal chemistry and drug discovery. Another area of interest is the investigation of the mechanism of action of 4-chloro-1-methyl-1H-pyrazole-3-sulfonamide and its derivatives, which could lead to the development of new therapies for a variety of diseases. Additionally, the use of 4-chloro-1-methyl-1H-pyrazole-3-sulfonamide in materials science and nanotechnology is an area of growing interest, as its unique properties make it a useful building block for the synthesis of new materials with novel properties.

Synthesis Methods

4-chloro-1-methyl-1H-pyrazole-3-sulfonamide can be synthesized using a variety of methods, including the reaction of 4-chloro-1-methylpyrazole-3-carboxylic acid with sulfonamide reagents such as sulfanilamide or p-toluenesulfonamide. The reaction is typically carried out in the presence of a catalyst such as triethylamine or pyridine, and the resulting product is purified by recrystallization or chromatography.

Scientific Research Applications

4-chloro-1-methyl-1H-pyrazole-3-sulfonamide has been used in a wide range of scientific research applications, including as a building block for the synthesis of other compounds, as a ligand in coordination chemistry, and as a tool for studying enzyme inhibition. It has also been investigated for its potential as a therapeutic agent for the treatment of various diseases, including cancer and diabetes.

properties

CAS RN

154787-25-4

Product Name

4-chloro-1-methyl-1H-pyrazole-3-sulfonamide

Molecular Formula

C4H6ClN3O2S

Molecular Weight

195.63 g/mol

IUPAC Name

4-chloro-1-methylpyrazole-3-sulfonamide

InChI

InChI=1S/C4H6ClN3O2S/c1-8-2-3(5)4(7-8)11(6,9)10/h2H,1H3,(H2,6,9,10)

InChI Key

MKXMCPLXRCBRIB-UHFFFAOYSA-N

SMILES

CN1C=C(C(=N1)S(=O)(=O)N)Cl

Canonical SMILES

CN1C=C(C(=N1)S(=O)(=O)N)Cl

synonyms

1H-Pyrazole-3-sulfonamide,4-chloro-1-methyl-(9CI)

Origin of Product

United States

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